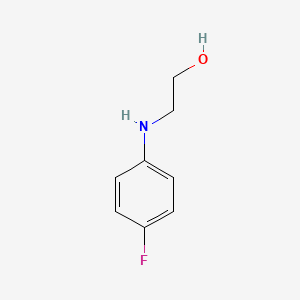

2-((4-Fluorophenyl)amino)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-fluoroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBNXQAXKXXLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649751 | |

| Record name | 2-(4-Fluoroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-17-0 | |

| Record name | 2-[(4-Fluorophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((4-Fluorophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 2-((4-Fluorophenyl)amino)ethanol (also known as N-(2-hydroxyethyl)-4-fluoroaniline). It is intended for an audience of trained professionals in the fields of chemistry and drug development. All laboratory work should be conducted with appropriate safety precautions.

Executive Summary

This compound is a fluorinated aromatic amino alcohol. Publicly available data on the specific chemical and biological properties of this exact molecule is limited. This guide addresses this information gap by providing a detailed analysis of its key precursor, 4-fluoroaniline, and a well-characterized structural isomer, 2-amino-1-(4-fluorophenyl)ethanol. Furthermore, a logical synthetic pathway for this compound is proposed, complete with a detailed experimental workflow. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction to this compound

This compound is an organic compound featuring a 4-fluorophenyl group attached to an ethanol backbone via a secondary amine. Its structure combines the features of a fluorinated aniline and an amino alcohol. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Molecular Structure:

Due to the limited direct data on this compound, this guide will focus on providing a robust understanding based on its constituent parts and related molecules.

Physicochemical Properties of Key Precursor: 4-Fluoroaniline

A primary and logical starting material for the synthesis of this compound is 4-fluoroaniline. Understanding its properties is critical for designing a successful synthesis. 4-Fluoroaniline is a light-colored oily liquid that is insoluble in water.[1] It serves as a versatile intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[1]

| Property | Value | Reference |

| CAS Number | 371-40-4 | [1][2] |

| Molecular Formula | C₆H₆FN | [1][3] |

| Molecular Weight | 111.12 g/mol | [1][4] |

| Appearance | Colorless to light-colored oily liquid | [1][5] |

| Melting Point | -1.9 °C (28.6 °F) | [3][4] |

| Boiling Point | 188 °C (370 °F) at 760 mmHg | [3][6] |

| Density | 1.1725 g/cm³ at 20 °C (68 °F) | [5] |

| Solubility in Water | Insoluble | [1][5] |

| logP (Octanol/Water) | 1.15 | [1] |

| Flash Point | 74 °C (165 °F) Closed Cup | [5] |

Proposed Synthesis of this compound

A standard and effective method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline with a 2-carbon electrophile containing a hydroxyl group, such as 2-chloroethanol. This reaction typically requires a base to neutralize the HCl byproduct and a suitable solvent.

Experimental Protocol: N-alkylation of 4-Fluoroaniline

This protocol describes a general procedure for the reaction of 4-fluoroaniline with 2-chloroethanol.

Materials:

-

4-Fluoroaniline

-

2-Chloroethanol

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and a slight excess of 2-chloroethanol (e.g., 1.2 equivalents) in DMF.

-

Addition of Base: Add a base, such as sodium carbonate (2-3 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C and maintain it under reflux with stirring for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Properties of a Key Structural Isomer: 2-Amino-1-(4-fluorophenyl)ethanol

To provide a reference for the potential properties of the target compound, this section details the known characteristics of its structural isomer, 2-amino-1-(4-fluorophenyl)ethanol. In this isomer, the amino group and the 4-fluorophenyl group are both attached to the first carbon of the ethanol chain, whereas in the target compound, the substituted amino group is on the second carbon.

| Property | Value | Reference |

| CAS Number | 403-28-1 (for hydrochloride salt) | [7] |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 182–185 °C (hydrochloride form) | [7] |

| Solubility | Soluble in water and polar solvents | [7] |

| Optical Rotation | +27.4° (c = 0.5, H₂O) for (S)-enantiomer | [7] |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, derivatives of its structural isomer, 2-amino-1-(4-fluorophenyl)ethanol, have been investigated for several pharmacological properties. These include potential antiviral, anti-inflammatory, and neuroprotective effects.[7] The presence of the fluorophenyl and ethanolamine moieties in many biologically active compounds suggests that this compound could be a valuable scaffold for drug discovery.

Given its structure as an amino alcohol , it is conceivable that it could interact with various signaling pathways, though this is purely speculative. For instance, many signaling pathways are modulated by compounds containing alcohol and amine functionalities.[8] However, without experimental data, no specific pathway can be definitively associated with this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its precursor, 4-fluoroaniline, and general knowledge of aromatic amines and amino alcohols, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[2][7] Avoid contact with skin and eyes.[2][7]

-

Toxicity: 4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] It is reasonable to assume that this compound may have similar hazards.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult a comprehensive safety data sheet for the specific reagents being used and perform a thorough risk assessment before beginning any experimental work.

References

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-((4-Fluorophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-((4-Fluorophenyl)amino)ethanol, a fluorinated aromatic amino alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed structural information with detailed, plausible experimental protocols for its synthesis and characterization. Furthermore, predicted spectroscopic data are presented to aid in its identification. A generalized workflow for the investigation of its biological activity is also outlined, drawing context from structurally related compounds.

Chemical Structure and Properties

This compound, also known as 2-(4-fluoroanilino)ethanol, is an organic compound featuring a 4-fluorophenyl group attached to the nitrogen atom of an ethanolamine moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| InChIKey | FFBNXQAXKXXLJT-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CC(=CC=C1NCCO)F | PubChem |

| Predicted XLogP3 | 0.9 | PubChem |

| Predicted Topological Polar Surface Area | 32.26 Ų | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline with 2-chloroethanol. This reaction is a standard method for the formation of N-aryl-2-aminoethanols.

Reaction:

4-FC₆H₄NH₂ + ClCH₂CH₂OH → 4-FC₆H₄NHCH₂CH₂OH + HCl

Materials:

-

4-Fluoroaniline (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Sodium carbonate (Na₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq), sodium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

-

Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid sodium carbonate and wash it with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The following are standard protocols for the spectroscopic analysis of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

2.2.2. Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid product can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.

-

Analysis: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample solution into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Data Presentation: Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 2H | Aromatic H (ortho to F) |

| ~6.6-6.8 | m | 2H | Aromatic H (ortho to NH) |

| ~3.8 | t | 2H | -CH₂-OH |

| ~3.3 | t | 2H | -NH-CH₂- |

| ~4.0 (broad) | s | 1H | -NH- |

| ~2.0 (broad) | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 (d, J ≈ 240 Hz) | C-F |

| ~144 | C-NH |

| ~116 (d, J ≈ 22 Hz) | C-H (ortho to F) |

| ~115 (d, J ≈ 8 Hz) | C-H (ortho to NH) |

| ~61 | -CH₂-OH |

| ~46 | -NH-CH₂- |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | O-H and N-H stretching (broad) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1610, 1510 | Aromatic C=C stretching |

| 1220 | C-N stretching |

| 1100-1000 | C-O stretching |

| 820 | para-disubstituted C-H bending |

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 156.08193 | PubChemLite |

| [M+Na]⁺ | 178.06387 | PubChemLite |

| [M-H]⁻ | 154.06737 | PubChemLite |

Mandatory Visualizations

Experimental Workflow for Synthesis and Structure Elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Generalized Workflow for Biological Activity Screening

As no specific signaling pathway for this compound has been identified, the following diagram outlines a general workflow for investigating the biological activity of a novel compound of this class. N-aryl-2-aminoethanol derivatives have been explored for various pharmacological activities, including adrenergic receptor modulation.

Caption: Generalized workflow for the biological screening of a novel N-aryl-2-aminoethanol compound.

Conclusion

This technical guide provides a foundational understanding of this compound. While experimental data for this specific molecule is sparse, this document offers a robust starting point for researchers by providing a reliable synthesis protocol, predicted spectroscopic data for characterization, and a logical framework for investigating its potential biological activities. The provided workflows and tabulated data serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical synthesis, enabling further exploration of this and related compounds. It is imperative that the predicted data presented herein is validated through rigorous experimental investigation.

References

An In-depth Technical Guide to the Synthesis of 2-((4-Fluorophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((4-Fluorophenyl)amino)ethanol, a valuable intermediate in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and characterization of the target molecule, presenting quantitative data in a clear and accessible format.

Introduction

This compound, also known as N-(2-hydroxyethyl)-4-fluoroaniline, is a key building block in medicinal chemistry. Its structural motif, featuring a fluorinated aromatic ring and an ethanolamine side chain, is present in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the ethanolamine moiety can participate in hydrogen bonding and serve as a linker for further chemical modifications. A clear understanding of its synthesis is therefore crucial for researchers engaged in drug discovery and development.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluoroaniline and a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. The most logical and readily available electrophile for this transformation is 2-chloroethanol.

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group. The presence of a base is often beneficial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluoroaniline | C₆H₆FN | 111.12 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: Slowly add 2-chloroethanol (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization Data (Predicted):

While specific experimental data is not available, the following are expected characterization results based on the structure and data from analogous compounds.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic protons (AA'BB' system), two methylene groups (triplets), a hydroxyl proton (broad singlet), and an amine proton (broad singlet). |

| ¹³C NMR | Signals for the fluorinated benzene ring carbons (with C-F coupling), and two aliphatic carbons of the ethanolamine chain. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product (155.17 g/mol ). |

| FT-IR | Characteristic peaks for N-H stretching, O-H stretching, C-N stretching, and C-F stretching. |

Potential Applications and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, its structural similarity to other pharmacologically active molecules suggests potential interactions with various biological systems. The ethanolamine moiety is a common feature in many neurotransmitter modulators. For instance, ethanol itself is known to interact with several neurotransmitter systems, including GABAergic and glutamatergic pathways.[1][2][3]

Given the presence of the fluorophenyl group, this compound could be investigated for its potential to modulate the activity of receptors or enzymes where this motif is known to confer specific binding properties.

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

This technical guide outlines a practical synthetic approach to this compound, a compound of interest for pharmaceutical research. While a specific detailed protocol is yet to be published, the provided methodology, based on established chemical principles, offers a solid foundation for its synthesis and purification. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The information presented here is intended to support researchers and scientists in their efforts to explore the potential of this and related molecules in the development of novel therapeutics.

References

In-Depth Technical Guide: 2-Amino-2-(4-fluorophenyl)ethanol (CAS: 140373-17-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol derivative that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring, an amino group, and a hydroxyl group, makes it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available data on 2-Amino-2-(4-fluorophenyl)ethanol, including its properties, synthesis, and potential applications, with a focus on experimental details and data presentation for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-(4-fluorophenyl)ethanol is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| CAS Number | 140373-17-7 | Multiple |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc |

| Appearance | White to off-white solid | Sigma-Aldrich[2] |

| Storage Temperature | 2-8 °C | ChemShuttle[3], Sigma-Aldrich[2] |

Spectroscopic Data

-

¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information on the carbon skeleton of the molecule.

-

IR: Infrared spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry: Mass spectrometry determines the molecular weight and can provide information on the fragmentation pattern of the molecule.

Synthesis

The synthesis of chiral 1,2-amino alcohols is a well-established area of organic chemistry, with numerous methods available for their enantioselective preparation. While a specific, detailed experimental protocol for the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol is not extensively documented in publicly available literature, general and effective strategies can be adapted.

Experimental Workflow: General Asymmetric Synthesis

A common and effective method for the synthesis of chiral amino alcohols is the asymmetric reduction of α-amino ketones. The following workflow outlines a general approach that can be optimized for the synthesis of 2-Amino-2-(4-fluorophenyl)ethanol.

References

Investigational Prospectus: Elucidating the Biological Activity of 2-((4-Fluorophenyl)amino)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides a comprehensive overview of the current state of knowledge regarding the biological activity of the compound 2-((4-Fluorophenyl)amino)ethanol. Extensive literature review reveals a significant gap in the public domain concerning the specific pharmacological profile of this molecule. Consequently, this whitepaper serves as an investigational prospectus, outlining a strategic approach to systematically characterize its biological functions. By examining the structure-activity relationships of analogous N-arylethanolamines and fluorinated phenethylamines, we hypothesize potential therapeutic areas and provide exemplary experimental protocols and data presentation formats to guide future research. This document is intended to be a foundational resource for initiating a research program aimed at unlocking the potential of this compound.

Introduction and Current Knowledge Gap

This compound is a small molecule belonging to the N-arylethanolamine class of compounds. Its structure, featuring a fluorinated phenyl ring linked to an ethanolamine moiety, suggests the potential for interaction with various biological targets. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Despite its intriguing structure, a thorough search of scientific literature and chemical databases reveals a notable absence of published data on the biological activity of this compound. This lack of information presents both a challenge and an opportunity for novel drug discovery and development. This document aims to bridge this gap by proposing a structured research plan.

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not prominently described, the synthesis of N-substituted 2-aminoethanols is a well-established area of organic chemistry. A plausible synthetic route could involve the reaction of 4-fluoroaniline with 2-chloroethanol or ethylene oxide.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | - |

| XLogP3 | 1.1 | Computational |

| Hydrogen Bond Donor Count | 2 | Computational |

| Hydrogen Bond Acceptor Count | 2 | Computational |

| Rotatable Bond Count | 3 | Computational |

Note: These values are computationally predicted and require experimental verification.

Predicted Biological Activity Profile Based on Structural Analogs

The biological activity of this compound can be hypothesized by examining structurally related compounds.

-

Phenylethanolamines: This class of compounds is known to interact with adrenergic receptors. Depending on the substitutions, they can act as agonists or antagonists of α- and β-adrenergic receptors, influencing cardiovascular and central nervous system (CNS) functions. For instance, fluorination of phenylephrine has been shown to alter its potency and selectivity for adrenergic receptor subtypes.[1][2]

-

N-Acylethanolamines: While not a direct structural analog, this class of endogenous lipids, which includes the endocannabinoid anandamide, demonstrates the diverse signaling roles of ethanolamine-containing molecules, including modulation of pain, inflammation, and mood.[3][4]

-

Fluorinated Aromatic Compounds: The presence of a fluorine atom can enhance the binding affinity of a ligand to its target protein and improve metabolic stability, potentially leading to a longer duration of action.[5]

Based on these observations, this compound could potentially exhibit activity in the following areas:

-

Cardiovascular System: Modulation of heart rate, blood pressure, and vascular tone through interaction with adrenergic receptors.

-

Central Nervous System: Potential effects on mood, cognition, and neuronal signaling.

-

Anti-inflammatory Activity: Possible modulation of inflammatory pathways.

Proposed Experimental Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a tiered screening approach is recommended.

Caption: Proposed experimental workflow for characterizing this compound.

Exemplary Experimental Protocols

The following are template protocols for key initial experiments.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α₁-, α₂-, and β-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human adrenergic receptor subtypes.

-

Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [³H]-CGP-12177 (for β).

-

This compound (test compound).

-

Non-specific binding inhibitors (e.g., phentolamine for α, propranolol for β).

-

Scintillation fluid and microplates.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add membrane preparations, radioligand, and either buffer, non-specific inhibitor, or test compound.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold buffer.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding and determine the Ki value using non-linear regression analysis.

In Vivo Cardiovascular Screening in Rodents

Objective: To assess the effect of this compound on blood pressure and heart rate in an animal model.

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

This compound formulated for intravenous or oral administration.

-

Vehicle control.

-

Telemetry system for continuous blood pressure and heart rate monitoring.

Procedure:

-

Implant telemetry transmitters in the rats and allow for a recovery period.

-

Record baseline cardiovascular parameters for 24-48 hours.

-

Administer the test compound or vehicle to the animals.

-

Continuously monitor blood pressure, heart rate, and activity for a defined period post-dosing.

-

Analyze the data to determine the magnitude and duration of any cardiovascular effects.

Hypothetical Data Presentation

The following tables are templates for organizing and presenting the data obtained from the proposed experiments.

Table 2: Hypothetical In Vitro Receptor Binding Profile

| Receptor Subtype | Radioligand | Ki (nM) |

| α₁-Adrenergic | [³H]-Prazosin | Experimental Value |

| α₂-Adrenergic | [³H]-Rauwolscine | Experimental Value |

| β₁-Adrenergic | [³H]-CGP-12177 | Experimental Value |

| β₂-Adrenergic | [³H]-CGP-12177 | Experimental Value |

| 5-HT₁A | [³H]-8-OH-DPAT | Experimental Value |

| D₂ | [³H]-Spiperone | Experimental Value |

Table 3: Hypothetical In Vivo Cardiovascular Effects in SHR Rats

| Dose (mg/kg, p.o.) | Max. Change in Mean Arterial Pressure (mmHg) | Time to Max. Effect (hours) | Duration of Effect (hours) |

| 1 | Experimental Value | Experimental Value | Experimental Value |

| 3 | Experimental Value | Experimental Value | Experimental Value |

| 10 | Experimental Value | Experimental Value | Experimental Value |

Potential Signaling Pathways

Based on the predicted interaction with adrenergic receptors, this compound could modulate the following signaling pathways.

Caption: Hypothesized G-protein coupled receptor signaling pathways for adrenergic receptors.

Conclusion and Future Directions

This compound represents an unexplored molecule with the potential for novel biological activity. The structural motifs present in this compound suggest that it may interact with key physiological targets, particularly within the cardiovascular and central nervous systems. The lack of existing data necessitates a systematic and rigorous investigation to elucidate its pharmacological profile.

The proposed research plan, encompassing in vitro screening, secondary profiling, and in vivo evaluation, provides a clear roadmap for characterizing this compound. The exemplary protocols and data presentation formats are intended to serve as a guide for these future studies. The elucidation of the biological activity of this compound could lead to the identification of a novel chemical probe for studying biological systems or a lead compound for the development of new therapeutics. We strongly recommend the initiation of a dedicated research program to explore the potential of this promising molecule.

References

- 1. Synthesis and adrenergic activity of ring-fluorinated phenylephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ring fluorination on the adrenergic properties of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)ethanol

This technical guide provides a comprehensive literature review of 2-((4-Fluorophenyl)amino)ethanol, a fluorinated aromatic amino alcohol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its structural isomers and proposes experimental protocols based on established synthetic methodologies for analogous compounds.

Physicochemical Properties

Quantitative data for this compound and its structural isomers are summarized in the table below for easy comparison. It is important to note that much of the data for the target compound is predicted, highlighting the need for further experimental characterization.

| Property | This compound | 2-Amino-2-(4-fluorophenyl)ethanol | 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₀FNO | C₈H₁₁ClFNO |

| Molecular Weight | 155.17 g/mol | 155.17 g/mol [1] | 191.63 g/mol |

| CAS Number | Not available | 140373-17-7[1] | 403-28-1 |

| Predicted XlogP | 0.9[2] | 0.2[1] | Not available |

| Monoisotopic Mass | 155.07465 Da[2] | 155.074642105 Da[1] | Not available |

| Melting Point | Not available | Not available | 182–185°C |

| Boiling Point | Not available | Not available | Not available |

| Predicted Collision Cross Section ([M+H]⁺) | 129.1 Ų[2] | 130.3 Ų[3] | Not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible synthetic route involves the nucleophilic substitution of a haloethanol with 4-fluoroaniline. The following proposed protocol is based on general methods for the synthesis of N-aryl amino alcohols.

Proposed Synthesis of this compound

This protocol describes the reaction of 4-fluoroaniline with 2-chloroethanol.

Materials:

-

4-Fluoroaniline

-

2-Chloroethanol

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol (or another suitable solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in ethanol.

-

Add sodium carbonate (2 equivalents) to the solution to act as a base.

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and unreacted 2-chloroethanol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

| Spectroscopic Data | This compound (Predicted) | (R)-2-Amino-2-(4-fluorophenyl)ethanol (Experimental) |

| ¹H NMR | Not Available | Available[1] |

| ¹³C NMR | Not Available | Available[1] |

| Mass Spectrum (m/z) | [M+H]⁺: 156.08193, [M+Na]⁺: 178.06387[2] | Available[1] |

| IR Spectrum | Not Available | Available[1] |

Biological Activity and Potential Applications

The biological activities of this compound have not been specifically reported. However, the broader class of N-aryl amino alcohols has been investigated for various therapeutic applications.

-

Antimalarial Activity: Aryl amino alcohols are known to exhibit antimalarial properties, with some acting as inhibitors of hemozoin formation in the malaria parasite[4][5]. The structural similarity of this compound to these compounds suggests it could be a candidate for antimalarial drug discovery.

-

Antibacterial Activity: N-aryl amino acids, which share structural motifs with the target compound, have shown potential as antibacterial agents[6]. This suggests that this compound could be screened for antibacterial activity.

-

Enzyme Inhibition: The amino alcohol functionality can interact with the active sites of various enzymes, making it a scaffold of interest for the development of enzyme inhibitors.

Proposed Experimental Workflow for Biological Screening

Given the potential for antibacterial activity, a standard broth microdilution assay could be employed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Signaling Pathways

There is no information in the current literature detailing the specific signaling pathways modulated by this compound. However, based on the activities of related aryl amino alcohols, a hypothetical mechanism of action could involve enzyme inhibition.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, information on its potential precursor, 4-fluoroaniline, indicates that it is toxic if swallowed or if the skin is exposed, and can cause irritation to the skin, eyes, and mucous membranes. It is also important to consider that N-phenyl-2-aminoethanol derivatives can be toxic and may cause skin sensitization. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a chemical entity with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. However, the current body of literature lacks specific experimental data on its synthesis, characterization, and biological activity. This guide has provided a summary of the available information, along with proposed experimental protocols and workflows to stimulate further research into this promising compound. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities to fully elucidate its therapeutic potential.

References

- 1. (R)-2-Amino-2-(4-fluorophenyl)ethanol(174770-74-2) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-((4-Fluorophenyl)amino)ethanol: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 2-((4-Fluorophenyl)amino)ethanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this molecule.

Introduction and Discovery

The precise historical discovery of this compound is not well-documented in readily available scientific literature. Its history is intrinsically linked to the broader exploration of N-aryl ethanolamines, a class of compounds recognized for their diverse biological activities. The synthesis of the parent compound, 2-Anilinoethanol, has been known for a considerable time and is typically achieved through the reaction of aniline with ethylene oxide or 2-chloroethanol.[1] The introduction of a fluorine substituent on the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While a seminal discovery paper for this specific fluorinated derivative is not apparent, its existence and basic properties are cataloged in chemical databases such as PubChem. It is important to distinguish this compound from its isomer, 2-amino-2-(4-fluorophenyl)ethanol, which has a different substitution pattern and is also documented in chemical literature.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that much of the available data is computationally predicted and may not have been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | PubChem |

| Molecular Weight | 155.17 g/mol | PubChem |

| XLogP3 (Predicted) | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 155.074642 g/mol | PubChem |

| Monoisotopic Mass | 155.074642 g/mol | PubChem |

| Topological Polar Surface Area | 32.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 114 | PubChem |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and widely used method can be inferred from the synthesis of analogous N-aryl ethanolamines. The most common approach involves the nucleophilic substitution reaction between 4-fluoroaniline and a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.

Proposed Synthesis from 4-Fluoroaniline and 2-Chloroethanol

This method is based on the well-established reaction of anilines with 2-haloethanols.

Reaction:

Experimental Protocol (Analogous to the synthesis of 2-Anilinoethanol):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).

-

Solvent and Base: The reaction can be carried out neat or in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The addition of a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) (1.5 equivalents), is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 100-140°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Proposed Synthesis from 4-Fluoroaniline and Ethylene Oxide

This method offers an alternative route that avoids the formation of a halide salt byproduct.

Reaction:

Experimental Protocol (Analogous to the synthesis of 2-Anilinoethanol):

-

Reaction Setup: In a sealed reaction vessel or autoclave, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Reactant Addition: Cool the solution and carefully introduce ethylene oxide (1.0-1.2 equivalents), which is a gas at room temperature.

-

Reaction Conditions: Heat the sealed vessel to a temperature of 80-120°C. The reaction is typically carried out under pressure. Monitor the reaction progress by analyzing aliquots.

-

Work-up and Purification: After the reaction is complete, cool the vessel and vent any excess ethylene oxide. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield this compound.[1]

Logical and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed workflow for the synthesis of this compound.

References

Technical Guide on the Safety and Hazards of 2-((4-Fluorophenyl)amino)ethanol

Introduction

2-((4-Fluorophenyl)amino)ethanol and its isomers are fluorinated phenylaminoethanol compounds. This class of chemicals is of interest in pharmaceutical and chemical synthesis. Due to the presence of the fluorophenyl group, these compounds can exhibit specific biological activities and toxicological profiles. A thorough understanding of their safety and hazard profile is essential for safe handling, research, and development. This guide summarizes the known hazards, provides standardized experimental methodologies for safety assessment, and outlines a general workflow for chemical hazard evaluation.

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory for the isomer 2-Amino-2-(4-fluorophenyl)ethanol, the compound is classified with significant health hazards.[1]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the isomer 2-Amino-2-(4-fluorophenyl)ethanol.[1]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Danger | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | Warning | H335: May cause respiratory irritation |

Toxicological Profile

Quantitative toxicological data for this compound is not available. The hazard classifications suggest the following toxicological endpoints are of primary concern. The methodologies for assessing these endpoints are described in Section 4.0.

| Toxicological Endpoint | Result / Classification |

| Acute Oral Toxicity | Category 4 (Harmful) : Harmful if swallowed.[1] |

| Skin Irritation | Category 2 (Irritant) : Causes skin irritation.[1] |

| Eye Irritation | Category 1 (Damage) : Causes serious eye damage.[1] |

| Respiratory Irritation | Category 3 (Irritant) : May cause respiratory irritation.[1] |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Data not available. |

| Reproductive Toxicity | Data not available. |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines typically employed to assess the key toxicological endpoints for a chemical of this class.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.[2][3]

-

Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (survival or death) determines the next step: if mortality is observed, the dose for the next group is lowered; if no mortality occurs, the dose is increased. This continues until the criteria for a specific toxicity class are met.

-

Test Animals: Typically, a single sex (usually females) of rats is used. Animals are fasted prior to dosing.

-

Administration: The test substance is administered orally in a single dose via gavage. Water is the preferred vehicle; if not suitable, an oil (e.g., corn oil) may be used.[4]

-

Observation Period: Animals are observed for a total of 14 days. Special attention is paid during the first few hours after dosing and daily thereafter.[5]

-

Endpoints: The primary endpoint is mortality. Observations also include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly. At the end of the study, all surviving animals are subjected to a gross necropsy.

-

Data Interpretation: The substance is classified into one of the GHS categories based on the number of animals that die at specific dose levels.[3]

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test)

This in vitro method is used to identify chemicals that are irritant to the skin, avoiding the use of live animals.[6][7][8]

-

Principle: The test substance is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[6][7] Irritant chemicals are cytotoxic to the cells in the epidermis. Cell viability is measured after exposure.

-

Methodology:

-

Dosing: Triplicate tissue models are dosed with the test substance (e.g., 25 mg for solids or 30 µl for liquids). Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[9]

-

Incubation: Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[9]

-

Washing & Post-Incubation: The test substance is carefully washed off, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the recovery or manifestation of cytotoxic effects.

-

Viability Assay: Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes of viable cells into a blue formazan salt. The amount of formazan produced is measured spectrophotometrically after extraction.[9]

-

-

Data Interpretation: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to the negative control.[6][9]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[10][11] A tiered or sequential testing strategy is strongly recommended to minimize animal use.[1]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is scored over time.

-

Test Animals: The albino rabbit is the recommended species. Healthy, young adult animals are used.[1]

-

Procedure:

-

Initial Test: A single animal is used for the initial test. The use of systemic analgesics and topical anesthetics is recommended to minimize pain and distress.[1][12]

-

Application: A single dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The severity of lesions of the cornea, iris, and conjunctiva are scored.

-

Confirmatory Test: If a corrosive or severe irritant effect is not seen, the response is confirmed using up to two additional animals, tested sequentially.[1][12]

-

-

Data Interpretation: The classification is based on the severity and reversibility of the ocular lesions. Substances causing irreversible eye damage are classified as GHS Category 1.

Logical Workflow for Hazard Assessment

A systematic approach is crucial for evaluating the potential hazards of a chemical. The following diagram illustrates a general workflow for chemical hazard identification and risk assessment.

Caption: General Workflow for Chemical Hazard Assessment.

Safe Handling and First Aid

Given the hazards identified for the surrogate compound, the following precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use an appropriate respirator.

-

-

Handling: Avoid direct contact with the substance. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. senzagen.com [senzagen.com]

- 8. oecd.org [oecd.org]

- 9. x-cellr8.com [x-cellr8.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)ethanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-((4-Fluorophenyl)amino)ethanol, including its proper IUPAC nomenclature, and discusses the available data for it and its more extensively studied structural isomers. Due to the limited specific information available for the titular compound, this guide also details the properties and potential synthesis of the related isomer, 2-amino-2-(4-fluorophenyl)ethanol, which is of significant interest in medicinal chemistry.

Nomenclature and Structural Isomerism

The chemical name "this compound" describes a specific structural isomer of a fluorinated amino alcohol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-fluoroanilino)ethanol . Its chemical structure consists of a 4-fluorophenyl group attached to the nitrogen atom of an ethanolamine backbone.

It is crucial to distinguish this compound from its structural isomers, for which more scientific data is available:

-

2-amino-1-(4-fluorophenyl)ethanol: The 4-fluorophenyl group is attached to the carbon atom bearing the hydroxyl group.

-

2-amino-2-(4-fluorophenyl)ethanol: The 4-fluorophenyl group is attached to the carbon atom bearing the amino group.

This guide will primarily focus on 2-(4-fluoroanilino)ethanol and the more well-documented 2-amino-2-(4-fluorophenyl)ethanol .

Physicochemical Properties

Quantitative data for these compounds is summarized below.

Table 1: Physicochemical Properties of 2-(4-fluoroanilino)ethanol

| Property | Value | Source |

| Molecular Formula | C8H10FNO | [1] |

| Monoisotopic Mass | 155.07465 Da | [1] |

| Predicted XlogP | 0.9 | [1] |

| SMILES | C1=CC(=CC=C1NCCO)F | [1] |

| InChI | InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2 | [1] |

| InChIKey | FFBNXQAXKXXLJT-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of 2-amino-2-(4-fluorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C8H10FNO | [2] |

| Molecular Weight | 155.17 g/mol | [2] |

| Monoisotopic Mass | 155.074642105 Da | [2] |

| Predicted XlogP | 0.2 | [2] |

| CAS Number | 140373-17-7 | [2] |

| Melting Point | 101-103 °C ((S)-enantiomer) | [3] |

| Boiling Point | 286.3±25.0 °C (Predicted) | [3] |

| pKa | 12.40±0.10 (Predicted) | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-arylethanolamines is the reaction of a primary arylamine with a two-carbon electrophile containing a hydroxyl group or a precursor. A likely pathway involves the reaction of 4-fluoroaniline with 2-bromoethanol or ethylene oxide .

Reaction Scheme:

4-Fluoroaniline + 2-Bromoethanol → this compound + HBr

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: Slowly add 2-bromoethanol (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel.

Below is a workflow diagram illustrating this proposed synthesis.

Caption: A workflow for the proposed synthesis of this compound.

Synthesis of 2-amino-2-(3-fluorophenyl)ethanol (Analogue)

A reported method for the synthesis of the related compound, (S)-2-Amino-2-(3-fluorophenyl)ethanol, involves the deprotection of a silyl-protected sulfinamide precursor in methanol with methanolic HCl.[3] This highlights a potential route for producing chiral amino alcohols.

Potential Applications in Drug Development

While specific applications for this compound are not documented, related fluorinated phenylethanolamine structures are of interest in drug discovery. The introduction of fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Analogous compounds, like 2-(4-Aminophenyl)ethanol, are utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] It is plausible that this compound could serve as a building block for novel bioactive molecules.

Potential Signaling Pathway Interactions (Hypothetical)

There is no specific information linking this compound to any signaling pathways. However, as an amino alcohol, it may undergo metabolic transformations common to xenobiotics. The diagram below illustrates a hypothetical metabolic pathway.

Caption: A potential metabolic fate of this compound.

Conclusion

This compound, with the IUPAC name 2-(4-fluoroanilino)ethanol, is a distinct chemical entity for which detailed scientific literature is sparse. In contrast, its structural isomer, 2-amino-2-(4-fluorophenyl)ethanol, is more widely documented and commercially available, suggesting its greater utility or ease of synthesis. This guide has provided the available data for the titular compound and a more in-depth look at its isomer, along with a proposed synthetic route and a hypothetical metabolic pathway to stimulate further research into this class of compounds. For drug development professionals, the fluorinated phenylethanolamine scaffold represents a promising area for the design of novel therapeutics.

References

An In-depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(4-fluorophenyl)ethanol, a fluorinated amino alcohol derivative. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential biological significance. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in fluorinated small molecules as potential therapeutic agents or research tools.

Introduction and Nomenclature

2-Amino-2-(4-fluorophenyl)ethanol is an organic compound featuring a phenyl ring substituted with a fluorine atom, and an ethanol backbone with an amino group. The molecular formula for this compound is C8H10FNO [1][2][3].

It is crucial to distinguish between isomers. The IUPAC name 2-amino-2-(4-fluorophenyl)ethanol specifies that both the amino group (-NH2) and the 4-fluorophenyl group are attached to the second carbon of the ethanol chain. This is distinct from its isomer, 2-((4-fluorophenyl)amino)ethanol, where the nitrogen atom is directly bonded to the phenyl ring and the ethanol chain. This guide focuses on 2-amino-2-(4-fluorophenyl)ethanol due to the greater availability of scientific data for this isomer.

The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability, making fluorinated compounds like this one of particular interest in drug discovery.

Chemical and Physical Properties

The key physicochemical properties of 2-amino-2-(4-fluorophenyl)ethanol have been compiled from various sources and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H10FNO | [1][2][3] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| IUPAC Name | 2-amino-2-(4-fluorophenyl)ethanol | [1] |

| CAS Number | 140373-17-7 (for the racemate) | [1] |

| 174770-74-2 (for the R-enantiomer) | [2] | |

| Canonical SMILES | C1=CC(=CC=C1C(CO)N)F | [1] |

| Physical Appearance | White to yellow solid (predicted) | [3] |

| Melting Point | 101-103 °C (for (S)-3-fluoro isomer) | [3] |

| Boiling Point | 286.3±25.0 °C (Predicted) | [3] |

| pKa | 12.40±0.10 (Predicted) | [3] |

Experimental Protocols

Representative Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol

Objective: To synthesize (S)-2-Amino-2-(4-fluorophenyl)ethanol.

Reaction Scheme (Hypothetical Adaptation):

-

Start with 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride.

-

Protect the amino group (e.g., as a Boc or Cbz derivative).

-

Asymmetric reduction of the ketone to the corresponding alcohol using a chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane).

-

Deprotection of the amino group under acidic conditions to yield the final product.

Detailed Protocol (Example based on related syntheses):

-

Step 1: Boc Protection of 2-amino-1-(4-fluorophenyl)ethan-1-one

-

Dissolve 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO3, 2.5 equivalents) to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the Boc-protected ketone.

-

-

Step 2: Asymmetric Reduction

-

Dissolve the Boc-protected ketone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -20 °C.

-

Slowly add a solution of (R)-CBS-oxazaborolidine (0.1 equivalents) in THF.

-

Add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction for 4-6 hours at -20 °C.

-

Quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

-

-

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected amino alcohol (1 equivalent) in methanol.

-

Add a 4M solution of HCl in dioxane or methanol (excess, e.g., 5-10 equivalents).

-

Stir the solution at room temperature for 2-4 hours[3].

-

Monitor for the disappearance of the starting material by TLC.

-

Remove the solvent under vacuum. Neutralize the residue with a saturated NaHCO3 solution[3].

-

Extract the final product, (S)-2-amino-2-(4-fluorophenyl)ethanol, with a suitable organic solvent (e.g., dichloromethane/methanol mixture), dry the organic phase, and concentrate to yield the product[3].

-

Biological Activity and Potential Applications

While extensive biological data for 2-amino-2-(4-fluorophenyl)ethanol is not available, related structures offer insights into its potential applications.

-

Pharmacological Precursor: This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules[4].

-

Potential Bioactivity: The hydrochloride salt of a structural isomer, 2-amino-1-(4-fluorophenyl)ethanol, has been noted for potential antiviral, anti-inflammatory, and neuroprotective effects[4]. The introduction of the fluorine atom can enhance potency and improve the pharmacokinetic profile compared to non-fluorinated analogues.

-

Research Chemical: It is used as an intermediate in laboratory research for the development of novel compounds[3].

Signaling Pathways and Experimental Workflows

No specific signaling pathways have been definitively associated with 2-amino-2-(4-fluorophenyl)ethanol in the literature. However, given the "ethanol" component of its name, it is relevant to consider pathways affected by ethanol itself, which can induce oxidative stress. A key pathway implicated in ethanol-induced cell death in microglia is the NOX/ROS/PARP/TRPM2 signaling cascade[5].

Below are visualizations relevant to the study of this compound.

Caption: Workflow for screening and identifying the biological signaling pathways modulated by a novel compound.

Caption: The NOX/ROS/PARP/TRPM2 signaling pathway implicated in ethanol-induced microglial cell death[5].

References

- 1. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-amino-2-(4-fluorophenyl)ethanol;CAS No.:174770-74-2 [chemshuttle.com]

- 3. (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS#: 325152-98-5 [chemicalbook.com]

- 4. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]

- 5. Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-((4-Fluorophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-Fluorophenyl)amino)ethanol, a key intermediate in pharmaceutical synthesis. With a molecular weight of 155.17 g/mol , this compound serves as a versatile building block in the development of various therapeutic agents. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in drug discovery.

Core Compound Properties

This compound is an organic compound featuring a fluorinated phenyl ring attached to an aminoethanol moiety. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable component in medicinal chemistry.

| Property | Value | Source |

| Molecular Weight | 155.17 g/mol | [1] |

| Molecular Formula | C8H10FNO | [1][2] |

| CAS Number | 140373-17-7 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-2-(4-fluorophenyl)ethanol | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-fluoroaniline with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide. The following is a representative experimental protocol for the synthesis via nucleophilic substitution.

Materials:

-

4-Fluoroaniline

-

2-Bromoethanol

-

Sodium carbonate (Na2CO3)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in ethanol.

-

Addition of Base: Add sodium carbonate (2 equivalents) to the solution to act as a base and neutralize the hydrobromic acid formed during the reaction.

-

Addition of Electrophile: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.

-